molecular formula C13H17N3 B6895898 2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole

2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole

Cat. No.: B6895898
M. Wt: 215.29 g/mol
InChI Key: LUDGTJPRFHDHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is a heterocyclic compound that features a pyrimidine ring fused with a hexahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylpyrimidine-2-carbaldehyde with a suitable amine in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-3,6-7,11-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGTJPRFHDHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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